4,6-Dimethoxy-phthalide 4,6-Dimethoxy-phthalide 4,6-Dimethoxy-phthalide is a member of 2-benzofurans.
Brand Name: Vulcanchem
CAS No.: 58545-97-4
VCID: VC6504033
InChI: InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3
SMILES: COC1=CC2=C(COC2=O)C(=C1)OC
Molecular Formula: C10H10O4
Molecular Weight: 194.186

4,6-Dimethoxy-phthalide

CAS No.: 58545-97-4

Cat. No.: VC6504033

Molecular Formula: C10H10O4

Molecular Weight: 194.186

* For research use only. Not for human or veterinary use.

4,6-Dimethoxy-phthalide - 58545-97-4

Specification

CAS No. 58545-97-4
Molecular Formula C10H10O4
Molecular Weight 194.186
IUPAC Name 4,6-dimethoxy-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3
Standard InChI Key FJPMLTZXTKBVKX-UHFFFAOYSA-N
SMILES COC1=CC2=C(COC2=O)C(=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

4,6-Dimethoxy-phthalide is a bicyclic compound comprising a benzofuran-1(3H)-one core substituted with methoxy groups at the 4 and 6 positions. The IUPAC name for this compound is 4,6-dimethoxy-3H-2-benzofuran-1-one, reflecting its lactone structure and substituent arrangement. Key physicochemical properties include:

PropertyValue
Molecular FormulaC10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4
Molecular Weight194.186 g/mol
InChIInChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3
InChIKeyFJPMLTZXTKBVKX-UHFFFAOYSA-N
SMILESCOC1=CC2=C(COC2=O)C(=C1)OC

Synthesis and Production Methods

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, industrial production faces challenges in optimizing yield and purity. A patent describing the synthesis of the related compound 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine highlights strategies applicable to methoxy-substituted heterocycles, such as:

  • One-pot reactions to minimize intermediate isolation .

  • Azeotropic distillation for solvent removal and purification .

  • pH-controlled purification to isolate products from aqueous mixtures .

These methods, though developed for pyrimidine derivatives, suggest potential adaptations for 4,6-dimethoxy-phthalide production, particularly in managing byproducts and improving cost efficiency .

Biological Activities and Mechanistic Insights

Natural Occurrence

4,6-Dimethoxy-phthalide has been isolated from fungal cultures, particularly during the stationary phase of growth. This suggests a role in secondary metabolism, possibly as a chemical defense agent against competitors or environmental stress.

Comparative Analysis with Related Phthalides

To contextualize 4,6-dimethoxy-phthalide’s significance, Table 1 compares it with structurally similar phthalides:

CompoundSubstituentsBioactivity Highlights
4,6-Dimethoxy-phthalide4-OCH₃, 6-OCH₃Antifungal, cytotoxic potential
3-Butylidenephthalide3-ButylideneNeuroprotective, anti-inflammatory
Noscapine6,7-Dimethoxy-1(3H)-isoquinoloneAntitussive, anticancer

The 4,6-dimethoxy substitution uniquely positions this compound for interactions with enzymatic targets, distinguishing it from alkylidene or isoquinoline-derived phthalides.

Future Research Directions

Optimization of Synthesis

Future studies should explore:

  • Catalytic systems to enhance reaction efficiency.

  • Biocatalytic routes using engineered enzymes for sustainable production.

Pharmacological Applications

Priority areas include:

  • Mechanistic studies to elucidate molecular targets.

  • Structure-activity relationship (SAR) analyses to refine bioactivity.

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